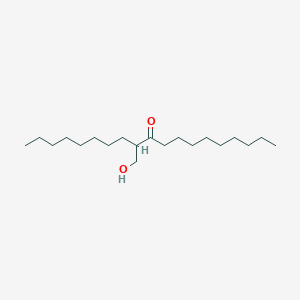
9-(Hydroxymethyl)nonadecan-10-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(Hydroxymethyl)nonadecan-10-one is an organic compound with the molecular formula C20H40O2 It is characterized by the presence of a hydroxymethyl group attached to the ninth carbon of a nonadecan-10-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Hydroxymethyl)nonadecan-10-one typically involves multi-step organic reactions. One common method includes the oxidation of a precursor alcohol to form the ketone group, followed by the introduction of the hydroxymethyl group through a hydroxymethylation reaction. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical processes that optimize efficiency and cost-effectiveness. These methods often utilize continuous flow reactors and advanced purification techniques to ensure high-quality output. The choice of raw materials and reaction conditions is critical to achieving consistent and scalable production.
Chemical Reactions Analysis
Types of Reactions
9-(Hydroxymethyl)nonadecan-10-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of 9-(carboxymethyl)nonadecan-10-one.
Reduction: Formation of 9-(hydroxymethyl)nonadecan-10-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
9-(Hydroxymethyl)nonadecan-10-one has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 9-(Hydroxymethyl)nonadecan-10-one involves its interaction with molecular targets through its functional groups. The hydroxymethyl and ketone groups can form hydrogen bonds and participate in various chemical interactions, influencing biological pathways and chemical processes. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems.
Comparison with Similar Compounds
Similar Compounds
10-Nonadecanone: Lacks the hydroxymethyl group, resulting in different chemical properties and reactivity.
9-(Hydroxymethyl)octadecan-10-one: Similar structure but with a shorter hydrocarbon chain, affecting its physical and chemical characteristics.
Uniqueness
9-(Hydroxymethyl)nonadecan-10-one is unique due to its specific combination of functional groups and chain length, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
Properties
CAS No. |
891202-41-8 |
|---|---|
Molecular Formula |
C20H40O2 |
Molecular Weight |
312.5 g/mol |
IUPAC Name |
9-(hydroxymethyl)nonadecan-10-one |
InChI |
InChI=1S/C20H40O2/c1-3-5-7-9-11-13-15-17-20(22)19(18-21)16-14-12-10-8-6-4-2/h19,21H,3-18H2,1-2H3 |
InChI Key |
FSRGTHLEMHGOFV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)C(CCCCCCCC)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


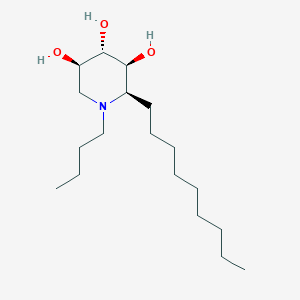
![1-[4-(4-Ethylcyclohexyl)-2-fluorophenyl]ethan-1-one](/img/structure/B12604727.png)
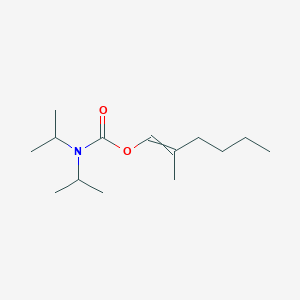
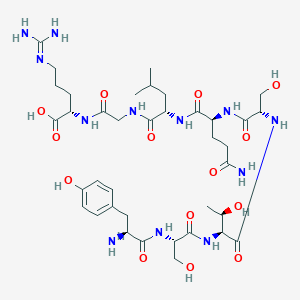
![5-{[4-(Piperidin-1-yl)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B12604740.png)
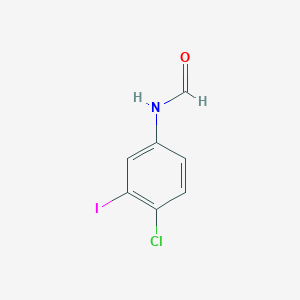

![2,2'-[(Cyclohex-3-en-1-yl)methylene]bis(4,6-dimethylphenol)](/img/structure/B12604775.png)
![4,4'-[1,3-Phenylenebis(methylene)]dibenzonitrile](/img/structure/B12604781.png)

![4-Cyanophenyl N'-[(methanesulfonyl)oxy]carbamimidate](/img/structure/B12604789.png)
![1-Bromo-2-[(1-ethoxyethoxy)methyl]-3,4-difluorobenzene](/img/structure/B12604798.png)
![6-{[tert-Butyl(diphenyl)silyl]oxy}-3-ethylhexanal](/img/structure/B12604800.png)
![2-PyrrolidinecarboxaMide, 1-[5-chloro-2,3-dihydro-3-(2-Methoxy-5-Methylphenyl)-1-[[4-Methoxy-2-(trifluoroMethoxy)phenyl]sulfonyl]-2-oxo-1H-indol-3-yl]-4-hydroxy-N,N-diMethyl-,(2S,4R)-](/img/structure/B12604803.png)
